molecular formula C23H29BO5 B6321122 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096995-69-4

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B6321122
CAS RN: 2096995-69-4
M. Wt: 396.3 g/mol
InChI Key: ROIZBQFREOFLBG-UHFFFAOYSA-N
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Description

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as TBD, is a unique boron-containing compound with a wide range of potential applications in scientific research and laboratory experiments. This compound has been studied for its potential use as a catalyst, a reagent for organic synthesis, and a ligand for transition metal complexes. TBD has also been studied for its potential applications in biochemistry, physiology, and drug delivery.

Scientific Research Applications

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in scientific research. It has been used as a catalyst for various organic reactions, such as the Diels-Alder reaction and the Wittig reaction. 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has also been studied for its potential use as a reagent for organic synthesis. It has been used to synthesize various compounds, including polycyclic aromatic hydrocarbons and heterocycles. In addition, 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential use as a ligand for transition metal complexes, which can be used for various applications, such as catalytic hydrogenation and hydroformylation.

Mechanism of Action

The mechanism of action of 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is not yet fully understood. However, it is believed that the boron atom in 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane acts as an electron-withdrawing group, which increases the electron density of the molecule and makes it more reactive. This increased reactivity enables 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane to act as a catalyst for various organic reactions, as well as a reagent for organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane have not yet been extensively studied. However, it has been suggested that 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane may have potential applications in drug delivery, as it has been shown to be capable of binding to certain proteins and other molecules. In addition, 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential use in the treatment of certain diseases, such as cancer, due to its ability to bind to certain proteins and other molecules that are involved in the disease process.

Advantages and Limitations for Lab Experiments

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable under a wide range of conditions. In addition, 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has a relatively low toxicity, making it a safe reagent for use in laboratory experiments. However, 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane are still being explored. One potential future direction is the use of 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane in the development of new drugs and drug delivery systems. In addition, 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane could be used to develop new catalysts for organic synthesis and new ligands for transition metal complexes. Finally, 2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane could be studied for its potential use in the treatment of various diseases, such as cancer.

Synthesis Methods

2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized in a multi-step process involving several organic reactions. The first step is the synthesis of 4-benzyloxy-3-(1,3-dioxan-2-yl)phenol, which is achieved by reacting 4-benzyloxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The second step is the reaction of 4-benzyloxy-3-(1,3-dioxan-2-yl)phenol with trimethylsilyl chloride in the presence of a base such as potassium carbonate, resulting in the formation of 2-[4-benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane.

properties

IUPAC Name

2-[3-(1,3-dioxan-2-yl)-4-phenylmethoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29BO5/c1-17-15-23(2,3)29-24(28-17)19-10-11-21(27-16-18-8-5-4-6-9-18)20(14-19)22-25-12-7-13-26-22/h4-6,8-11,14,17,22H,7,12-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIZBQFREOFLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C4OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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